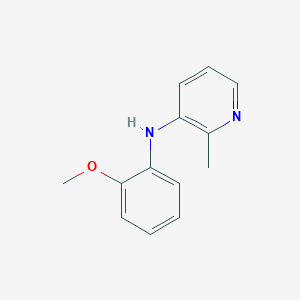

N-(2-methoxyphenyl)-2-methylpyridin-3-amine

描述

N-(2-Methoxyphenyl)-2-methylpyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an N-linked 2-methoxyphenyl moiety. Its molecular formula is C₁₃H₁₄N₂O (molar mass: 214.27 g/mol). The methoxy group on the phenyl ring enhances electron-donating properties, while the methyl group on pyridine increases steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, particularly in kinase inhibition and receptor modulation .

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-11(7-5-9-14-10)15-12-6-3-4-8-13(12)16-2/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTHVEZRAURWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination (BHA) employs palladium catalysts to couple aryl halides with amines. For N-(2-methoxyphenyl)-2-methylpyridin-3-amine, this would involve reacting 3-amino-2-methylpyridine with 2-methoxyphenyl bromide or iodide.

A representative procedure from analogous syntheses (e.g., N-(2-methoxyphenyl)pyridin-3-amine) utilizes Pd(OAc)₂ (10 mol%), RuPhos (24 mol%), and Cs₂CO₃ (3.0 equiv) in toluene at 100°C for 10 hours. Adapting this to the target compound, 3-amino-2-methylpyridine (1.2 equiv) would react with 2-methoxyphenyl iodide (1.0 equiv) under similar conditions. The reaction typically achieves yields >85% after column chromatography. Challenges include the availability of 3-amino-2-methylpyridine, which may require prior synthesis via nitration/reduction of 2-methylpyridine.

Nickel-Catalyzed C–N Coupling

Nickel catalysts offer a cost-effective alternative to palladium, particularly for challenging substrates. The ligand PAd-DalPhos enables room-temperature couplings of aryl mesylates with primary amines. For the target compound, 2-methoxyphenyl mesylate (1.0 equiv) and 3-amino-2-methylpyridine (1.2 equiv) could react in the presence of NiCl₂ (5 mol%), PAd-DalPhos (10 mol%), and NaOtBu (2.0 equiv) in toluene at 25°C. This method avoids high temperatures and precious metals, though yields for analogous reactions range from 70–90%.

Decarboxylative Amination of Benzoic Acids

Decarboxylative amination converts aryl carboxylic acids into amines via in situ iodination. This method is advantageous for avoiding pre-functionalized aryl halides.

Reaction Mechanism and Conditions

In a reported procedure, o-methoxybenzoic acid undergoes decarboxylative iodination with I₂ (2.0 equiv) and Cs₂CO₃ (1.0 equiv) in toluene at 150°C for 16 hours, generating 2-iodoanisole. Subsequent palladium-catalyzed coupling with morpholine yields N-(2-methoxyphenyl)morpholine. For the target compound, replacing morpholine with 3-amino-2-methylpyridine would require analogous conditions:

- Iodination :

- o-Methoxybenzoic acid (0.5 mmol), I₂ (1.0 mmol), Cs₂CO₃ (0.5 mmol) in toluene (3.0 mL) at 150°C for 16 h.

- Amination :

This method’s success hinges on the stability of 3-amino-2-methylpyridine under high-temperature conditions. Gram-scale reactions (7.5 mmol substrate) achieve 85% yield, suggesting scalability.

Comparative Analysis of Methods

Synthetic Challenges and Optimization

Regioselectivity in Coupling Reactions

Ensuring coupling at the pyridine 3-position requires careful ligand selection. Bulky ligands (e.g., RuPhos) favor amination at sterically accessible sites. Computational studies suggest electronic effects dominate in pyridine systems, with the 3-position being more nucleophilic than the 2- or 4-positions.

化学反应分析

Types of Reactions

N-(2-methoxyphenyl)-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

科学研究应用

N-(2-methoxyphenyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

作用机制

The mechanism of action of N-(2-methoxyphenyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and processes .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(2-methoxyphenyl)-2-methylpyridin-3-amine with its analogs:

Metabolic Stability and Enzyme Interactions

- CYP1A vs. CYP2E1 Activity : N-(2-Methoxyphenyl)hydroxylamine (a related intermediate) is reduced to o-anisidine primarily by CYP1A enzymes, while CYP2E1 shows negligible activity in this reduction . This suggests that analogs with similar substitution patterns may exhibit metabolic stability in CYP2E1-rich tissues (e.g., liver).

- Electron-Donating vs. In contrast, the methoxy group in the target compound stabilizes intermediates, reducing undesired metabolic pathways .

Key Research Findings

Metabolic Pathways : CYP1A enzymes are critical in the reduction of N-(2-methoxyphenyl)hydroxylamine, suggesting that the target compound’s metabolism may be tissue-specific and less prone to CYP2E1-mediated oxidation .

Structural Planarity : Compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations, enhancing crystallinity and stability . The target compound’s methyl group may disrupt planarity, affecting packing but improving solubility.

Toxicity Profiles : Nitro-containing analogs () are associated with redox cycling and DNA adduct formation, whereas methoxy and methyl substituents in the target compound mitigate such risks .

生物活性

N-(2-methoxyphenyl)-2-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects including:

- Enzyme Inhibition : It may inhibit certain enzymes involved in critical biochemical pathways.

- Receptor Activation : The compound can activate specific receptors, influencing cellular signaling and processes.

These interactions suggest that it could play a role in treating various diseases by altering cellular functions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, related pyridine derivatives have shown significant cytotoxic activity against various human tumor cell lines. The following table summarizes the cytotoxicity data for similar compounds:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 2.40 |

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | DU145 | 1.18 |

| This compound | MCF-7 | TBD |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Ongoing research aims to establish the precise GI50 values for this compound against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Staphylococcus aureus | 5.64 |

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | E. coli | 8.33 |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents.

Clinical Applications

A notable case study involved the use of related compounds in clinical settings, where patients presented with symptoms following exposure to potent derivatives like 25I-NBOMe, a member of the 2C drug class. This case highlighted the need for further investigation into the safety and efficacy of compounds similar to this compound in therapeutic contexts .

常见问题

Q. Basic

- NMR spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR in DMSO-d₆) .

- X-ray crystallography : Resolve tautomeric forms using SHELX programs (e.g., SHELXL for refinement) .

How can crystallographic data resolve structural ambiguities, such as tautomerism in related derivatives?

Q. Advanced

- Single-crystal analysis : Differentiates keto-amine vs. hydroxy-pyridine tautomers via hydrogen bonding patterns .

- Density functional theory (DFT) : Validates experimental bond lengths and angles .

What in vitro assays are suitable for evaluating the compound’s anticancer potential?

Q. Basic

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .

- Enzyme inhibition assays : Test interactions with kinases or CYP450 isoforms using fluorogenic substrates .

How do CYP enzyme isoforms influence the metabolic fate of N-(2-methoxyphenyl) derivatives?

Q. Advanced

- Microsomal incubations : Use liver microsomes from β-naphthoflavone (CYP1A)- or phenobarbital (CYP2B)-induced rats to profile metabolites .

- Inhibition studies : Co-incubate with isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2).

How can computational tools elucidate structure-activity relationships (SAR) for this compound?

Q. Advanced

- Molecular docking : Predict binding modes to targets like COX-2 or serotonin receptors .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity .

How can contradictory data on metabolic pathways (e.g., reductive vs. oxidative metabolism) be resolved?

Q. Advanced

- Reconstitution experiments : Combine purified CYP enzymes (e.g., CYP1A2) with NADPH:CYP reductase to isolate specific pathways .

- LC-MS/MS : Quantify metabolites like o-anisidine and o-aminophenol to track enzymatic contributions .

What mechanistic insights can kinetic isotope effect (KIE) studies provide for its metabolic reactions?

Q. Advanced

- Deuterium labeling : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- pH-dependent studies : Assess non-enzymatic vs. enzyme-catalyzed pathways under varying pH conditions .

What strategies enhance purity (>99%) for pharmacological testing?

Q. Basic

- Chiral chromatography : Resolves enantiomers using columns like Chiralpak IA .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。